molecular formula C10H9BrO B600007 3-(4-Bromophenyl)-2-methylprop-2-enal CAS No. 105157-52-6

3-(4-Bromophenyl)-2-methylprop-2-enal

Cat. No.: B600007
CAS No.: 105157-52-6
M. Wt: 225.085
InChI Key: RNBCQLCYZIHPON-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methylprop-2-enal is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-enal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methylprop-2-enal can be achieved through several methods. One common approach involves the bromination of 4-methylacetophenone followed by a Vilsmeier-Haack reaction to introduce the aldehyde group. The reaction conditions typically involve the use of bromine and a suitable solvent such as acetic acid for the bromination step, followed by the use of phosphorus oxychloride and dimethylformamide for the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-2-methylpropanoic acid.

    Reduction: 3-(4-Bromophenyl)-2-methylpropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2-methylprop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methylprop-2-enal depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and bromophenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-methylprop-2-enal is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its combination of a bromophenyl group and an aldehyde group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

3-(4-bromophenyl)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBCQLCYZIHPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10780886
Record name 3-(4-Bromophenyl)-2-methylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23632-41-9
Record name 3-(4-Bromophenyl)-2-methylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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